Edotecarin

Content Navigation

CAS Number

Product Name

IUPAC Name

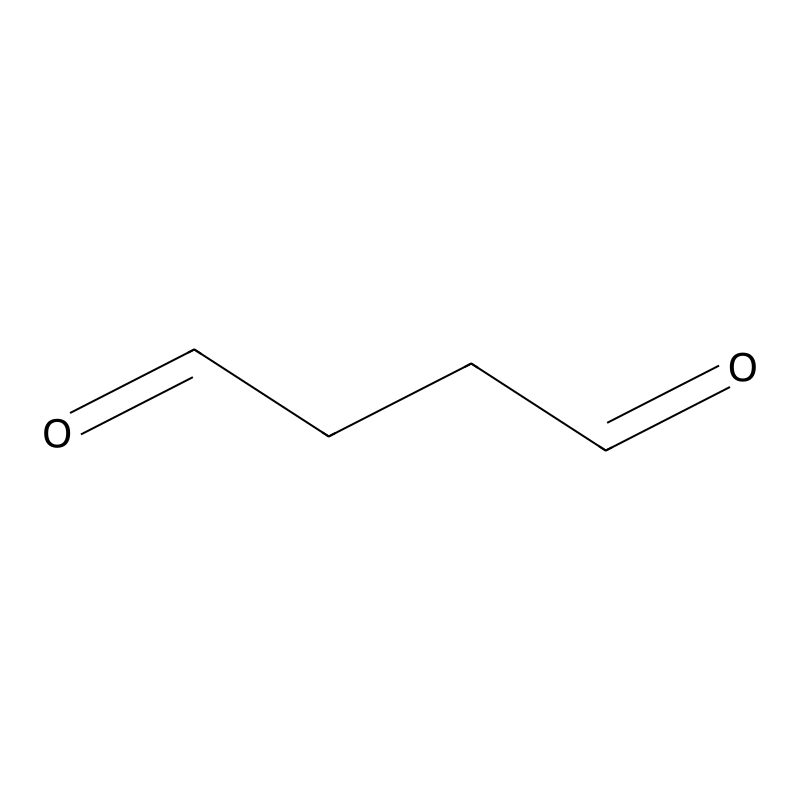

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Edotecarin topoisomerase I inhibitor mechanism of action

Mechanism of Action

Edotecarin poisons the DNA topoisomerase I enzyme, a critical player in DNA replication and transcription. The diagram below illustrates this multi-step process.

Figure 1: Molecular mechanism of this compound-induced DNA damage.

- Stabilization of the Cleavable Complex: this compound binds to and stabilizes the topoisomerase I-DNA cleavage complex (TOP1CC) at the enzyme-DNA interface [1] [2]. This stabilization is more potent than that caused by camptothecin or NB-506, leading to a longer-lasting "trapped" complex [3] [2].

- Inhibition of DNA Re-ligation: By stabilizing this complex, this compound prevents the re-ligation of the single-strand DNA break, effectively converting the topoisomerase I enzyme into a cellular toxin [1] [4].

- Generation of Lethal Damage: The stabilized complex and subsequent single-strand breaks are not inherently lethal. However, when a DNA replication fork collides with this complex during the S phase of the cell cycle, it causes the collapse of the replication fork and the formation of irreversible double-strand breaks, which ultimately trigger programmed cell death (apoptosis) [1] [5].

Comparison with Other Inhibitors

The table below places this compound in context with other topoisomerase I inhibitors, highlighting its distinct characteristics.

| Inhibitor | Chemical Class | Key Features & Status |

|---|---|---|

| This compound | Indolocarbazole | Novel, non-camptothecin; more stable DNA complex; effective in some P-glycoprotein resistant cells; Investigational [4] [3] [2]. |

| Irinotecan | Camptothecin | Prodrug activated to SN-38; approved for colorectal cancer; dose-limiting toxicities include severe diarrhea and neutropenia [1] [5]. |

| Topotecan | Camptothecin | Approved for ovarian & small cell lung cancer; similar toxicity profile to irinotecan (myelosuppression) [1] [6]. |

| Exatecan | Camptothecin | Potent derivative (6x more active than SN-38); low affinity for MDR pumps; significant myelotoxicity; in Phase III trials [5]. |

Preclinical & Clinical Profile

Research has characterized this compound's activity across various models and in human trials.

- Preclinical Efficacy: this compound demonstrated a broad spectrum of antitumor activity in xenograft models of breast, cervix, lung, prostate, colon, gastric, and liver cancers [3] [2]. It was also effective against tumor cells that had developed resistance related to the P-glycoprotein efflux pump [3] [2].

- Clinical Trial Findings: Phase I and II trials evaluated this compound as a single agent and in combination with 5-fluorouracil/leucovorin (5-FU/LV) [4] [3].

- Efficacy Signals: One Phase I study reported a confirmed complete response in a patient with hepatocellular carcinoma, along with several cases of stable disease [3]. Phase II trials showed objective responses in patients with irinotecan-naive, 5-FU refractory colorectal cancer, but not in those who were irinotecan-refractory [4].

- Pharmacokinetics: this compound has a half-life of 20 to 25 hours and does not form active metabolites nor is it a substrate for in vitro P450-mediated metabolism [3] [2].

- Toxicity: The primary dose-limiting toxicity (DLT) observed in clinical trials was neutropenia [3]. A Phase I combination study found that an every-2-week schedule did not allow adequate time for neutrophil recovery [3].

Experimental Evidence

Key experiments that elucidated this compound's mechanism and efficacy include:

- DNA Cleavage Assays: In vitro studies demonstrated that this compound induces single-strand DNA cleavage by topoisomerase I more effectively than camptothecin or NB-506, and at different DNA sequences, confirming its direct mechanism of action [4] [3].

- Cell Viability & Combination Studies: this compound's antitumor activity was confirmed in vitro against a panel of human carcinoma cell lines (e.g., HCT-116 colon, SCC-25 tongue). In these models, its combination with 5-FU showed an additive effect [3].

- In Vivo Xenograft Models: Subcutaneous or orthotopic implantation of human cancer cells (e.g., HCT-116 colon cancer, various breast cancer models) into immunodeficient mice was used to assess tumor growth inhibition. This compound showed significant efficacy in inhibiting tumor growth and proliferation in these models [3] [2].

References

- 1. Current Role of Topoisomerase I Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. A phase I dose-escalation study of this compound (J-107088 ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can ... [pmc.ncbi.nlm.nih.gov]

- 6. Prospects of Topoisomerase Inhibitors as Promising Anti ... [pmc.ncbi.nlm.nih.gov]

J-107088 discovery and development

Mechanism of Action

Edotecarin exerts its anticancer effect by stabilizing the DNA-topoisomerase I complex. The diagram below illustrates this process and its consequences.

This compound mechanism: binding Topo I-DNA complex and inducing cell death.

This mechanism differs critically from classic Topo I poisons like camptothecin. Research indicates the DNA-Topo I complexes induced by this compound are exceptionally stable, showing minimal release even with high salt concentrations or drug dilution, unlike the more readily reversible complexes formed by camptothecin or NB-506 [1]. This compound also induces cleavage at different DNA sequences (C/T/G) compared to camptothecin (T/G/A) [1].

Preclinical Profile & Synergy

This compound demonstrated a broad spectrum of antitumor activity in preclinical models and showed synergistic effects with various chemotherapeutics.

| Preclinical Aspect | Findings |

|---|---|

| In Vitro/In Vivo Antitumor Activity | Growth inhibition observed in breast, cervix, lung, prostate, colon, gastric, and hepatic cancer models [2]. |

| Key Differentiating Feature | Effective against P-glycoprotein-mediated multidrug-resistant cells [2]. |

| Cell Cycle Dependence | Less cell cycle-dependent than other topoisomerase I inhibitors [2]. |

| In Vitro Synergy Demonstrated With | Cisplatin, 5-fluorouracil, etoposide, paclitaxel, doxorubicin, vincristine, camptothecin, gemcitabine [2]. |

Clinical Development Summary

Clinical trials have investigated this compound as both a monotherapy and in combination for advanced solid tumors.

| Clinical Aspect | Details |

|---|---|

| Clinical Trial Status | Phase 0 (0), Phase 1 (1), Phase 2 (3), Phase 3 (1), Phase 4 (0) [2]. |

| Monotherapy Activity | Shown in colorectal cancer, esophageal cancer, and other solid tumors [2]. |

| Combination Therapy (Example) | Phase I study with infusional 5-fluorouracil and leucovorin [3]. One complete response (hepatocellular carcinoma) and 7 stable diseases reported in 14 patients [3]. |

| Pharmacokinetics | Half-life of 20-25 hours; does not form active metabolites and is not a substrate for P450-mediated metabolism [2]. |

Key Experimental Protocols

Key methodologies from foundational studies on this compound's mechanism and stability are summarized below.

1. DNA Cleavage Assay (Mechanism of Action Study) [1]

- Objective: To assess the ability of J-107088 to induce topoisomerase I-mediated single-strand DNA breaks and determine cleavage site preferences.

- Methodology:

- Reaction Setup: Incubate plasmid DNA with purified topoisomerase I enzyme and the drug (e.g., J-107088, camptothecin as control).

- Cleavage Induction: Stop the reaction, typically with a protein denaturant like SDS.

- Analysis: Use agarose gel electrophoresis to separate relaxed from supercoiled DNA. For sequence preference, employ DNA sequencing gels with end-labeled DNA fragments to visualize precise cleavage sites.

- Stability Test: Add high concentrations of NaCl or dilute the drug to assess the stability of the cleavable complex.

2. Kinetic Study of Hydrolysis in Aqueous Solution (Stability Study) [4]

- Objective: To determine the chemical stability and hydrolytic degradation pathway of the drug in solution, informing formulation development.

- Methodology:

- Sample Preparation: Dissolve the compound in a series of aqueous buffers covering a range of pH values.

- Forced Degradation: Incubate the solutions at controlled elevated temperatures (e.g., 40°C, 60°C, 80°C) to accelerate degradation.

- Monitoring: Withdraw samples at regular intervals and analyze by HPLC to quantify the remaining parent compound and the formation of degradation products.

- Product Identification: Use LC/MS and LC/MS/MS to characterize the structural identity of major degradation products.

- Data Analysis: Apply kinetic models to determine the rate of degradation and identify the pH of maximum stability.

Conclusion and Key Differentiators

This compound represents a distinct class of topoisomerase I inhibitor with key differentiators:

- Novel Chemistry: An indolocarbazole, structurally distinct from camptothecins [2].

- Potent and Stable Complex Formation: Forms more stable DNA-Topo I complexes than camptothecin or NB-506 [1].

- Broad-Spectrum Preclinical Activity: Shows efficacy across various solid tumor models, including multidrug-resistant ones [2].

- Defined Pharmaceutical Profile: Its hydrolysis is catalyzed by both H⁺ and OH⁻, with maximum stability at pH 4, guiding formulation strategy [4].

References

- 1. Mode of action of a new indolocarbazole anticancer agent, J - 107088 ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. A phase I dose-escalation study of this compound ( J - 107088 ) combined... [semanticscholar.org]

- 4. Mechanism of hydrolysis of a novel indolocarbazole ... [sciencedirect.com]

Edotecarin preclinical in vitro cytotoxicity profiles

Preclinical In Vitro Cytotoxicity Profile

The table below summarizes the key findings from preclinical in vitro studies on edotecarin's cytotoxicity.

| Aspect | Profile / Findings |

|---|---|

| Mechanism of Action | Novel inhibitor of topoisomerase I; induces single-strand DNA cleavage more effectively than camptothecin or NB-506 and at different DNA sequences [1]. |

| Target Interaction | Forms highly stable DNA-topoisomerase I cleavable complexes; more stable than those formed with camptothecin or NB-506 [1]. |

| Cell Cycle Dependence | Antitumor activity is less cell-cycle dependent than other topoisomerase I inhibitors [1]. |

| Spectrum of Activity (In Vitro Models) | Active against a broad panel of human carcinoma cell lines, including colon (HCT-116, CRC), non-small cell lung (A427), tongue (SCC-25), and bladder (J82) [2] [1]. |

| Activity in Resistant Cells | Effective on cells that have acquired resistance related to P-glycoprotein (P-gp) [2] [1]. Resistance in some cell lines is linked to overexpression of Breast Cancer Resistance Protein (BCRP) [3]. |

| Combination Studies (In Vitro) | Shows additive effect with 5-FU on a variety of cell lines (e.g., colon, non-small cell lung, tongue, bladder) [2]. In vitro synergy also demonstrated with cisplatin, etoposide, paclitaxel, doxorubicin, vincristine, camptothecin, and gemcitabine [1]. |

Mechanism of Action and Experimental Workflow

This compound stabilizes the DNA-Topo I cleavable complex, preventing the religation of DNA single-strand breaks and converting them into irreversible damage during DNA replication.

The diagram illustrates the mechanism by which this compound, a topoisomerase I (TOP1) poison, causes replication-associated DNA damage. This compound stabilizes the TOP1-DNA cleavage complex (TOP1cc), which collides with the replication fork and causes irreversible double-strand breaks, triggering cell death [4].

Key Experimental Protocols for In Vitro Studies

For researchers aiming to replicate or build upon these findings, the core methodologies from the cited studies are outlined below.

- Cell Line Selection: Utilize a panel of human carcinoma cell lines. Key models include HCT-116 (colon), A427 (non-small cell lung), SCC-25 (tongue), and J82 (bladder) [2].

- Cytotoxicity Assay: A standard method is the cell proliferation/survival assay (e.g., MTT, XTT, or clonogenic assay) to determine the inhibitory concentration (IC50) of this compound. Incubation with the drug typically lasts for 72 hours [2].

- Combination Studies: To test for additive or synergistic effects, pre-established cell lines are treated with this compound in combination with other chemotherapeutic agents. For example:

- Mechanism Confirmation Assays:

- DNA Cleavage Assay: Assess the induction and stability of DNA-Topo I cleavage complexes, for instance, using electrophoresis to visualize DNA strand breaks [1].

- Studies in Resistant Cells: Compare the cytotoxicity of this compound in parental cell lines versus their P-gp-overexpressing or BCRP-overexpressing sublines to confirm activity against multidrug-resistant phenotypes [3] [1].

Key Insights for Further Research

- Metabolic Stability: this compound does not form active metabolites and is not a substrate for in vitro P450-mediated metabolism, which is a distinct pharmacokinetic advantage [1].

- Clinical Translation Gap: While in vitro data showed additive effects with 5-FU, the subsequent phase I clinical trial of this combination encountered significant dose-limiting neutropenia, suggesting the preclinical models did not fully predict the hematological toxicity profile in humans [2].

References

- 1. This compound: a novel topoisomerase I inhibitor [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I dose-escalation study of this compound (J-107088 ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage ... [mdpi.com]

Comprehensive Technical Analysis: Edotecarin-Mediated DNA Cleavage Complex Stabilization

Introduction to Edotecarin and Topoisomerase I Inhibition

This compound (formerly J-107088, PF-804950, PHA-782615) is a novel inhibitor of DNA topoisomerase I (Top1) belonging to the indolocarbazole class of compounds. Unlike the camptothecin-derived Top1 inhibitors, this compound represents a structurally distinct chemotype characterized by its complex indolocarbazole structure with sugar moieties and a unique diol substitution at the N-6 position. This structural differentiation confers several advantageous pharmacological properties, including enhanced complex stability and resistance to enzymatic inactivation. This compound has demonstrated potent antitumor activity across a broad spectrum of preclinical cancer models, including breast, cervix, pharynx, lung, prostate, colon, gastric, and hepatic carcinomas [1] [2].

The development of this compound emerged from the clinical need to overcome limitations associated with camptothecin-based Top1 inhibitors, including chemical instability of the E-ring lactone, susceptibility to multidrug resistance transporters, and dose-limiting toxicities such as neutropenia and diarrhea [3]. As a non-camptothecin Top1 inhibitor, this compound exhibits a distinct molecular interaction with the Top1-DNA complex, resulting in more stable cleavage complexes and activity against camptothecin-resistant tumor models [1] [4]. Its investigation provides valuable insights into Top1 inhibition mechanisms and offers potential therapeutic advantages for oncology drug development.

Chemical Properties and Drug Development Status

This compound (C₂₉H₂₈N₄O₁₁) has a molecular weight of 608.56 g/mol and belongs to the indolocarbazole structural class. It is structurally related to staurosporine but lacks significant protein kinase inhibitory activity, which contributes to its selective mechanism of action [1] [2]. The compound features strategic chemical modifications from the parent compound NB-506, including repositioned hydroxyl groups at the 2,10 positions and replacement of the 6-N-formyl group with a bulkier diol functionality. These modifications enhance metabolic stability by reducing susceptibility to phthalimide ring opening and glucuronidation [4].

Table 1: this compound Chemical and Development Profile

| Property Category | Specific Characteristics |

|---|---|

| Chemical Structure | Indolocarbazole class with sugar moieties |

| Molecular Formula | C₂₉H₂₈N₄O₁₁ |

| Molecular Weight | 608.56 g/mol |

| Development Status | Investigational |

| Clinical Phase | Phase II completed |

| Solubility | Poor water solubility |

| Metabolic Profile | No active metabolites, not P450 substrate |

From a development perspective, this compound remains an investigational compound that has not received regulatory approval in any jurisdiction. Clinical evaluation has included three Phase I studies and five Phase II trials across various solid tumor types [1] [2]. The drug has been administered via intravenous infusion on various schedules, with the most common being once every three weeks. The primary dose-limiting toxicities observed in clinical trials include grade 3/4 neutropenia and febrile neutropenia, with diarrhea being primarily schedule-dependent (observed mainly with twice-weekly administration) [2] [5]. The recommended Phase II dose established with a 3-week schedule is 13 mg/m², with a maximum tolerated dose of 15 mg/m² [5].

Mechanism of Action: DNA Cleavage Complex Stabilization

Molecular Interactions with Topoisomerase I-DNA Complex

This compound functions as a topoisomerase I poison by stabilizing the covalent Top1-DNA cleavage complex (Top1cc), a transient intermediate in the normal Top1 catalytic cycle. Top1 regulates DNA supercoiling by creating single-strand breaks through a reversible transesterification reaction, allowing strand passage and religation [3] [6]. Under physiological conditions, these cleavage complexes are transient, with religation favored over cleavage. This compound specifically intercepts this cycle by binding at the enzyme-DNA interface, preventing religation and trapping the cleavage complex [1] [2].

The molecular interactions of this compound with the Top1-DNA complex differ significantly from camptothecin. Biochemical studies demonstrate that this compound induces single-strand DNA cleavage more effectively than camptothecin or NB-506 and at distinct DNA sequences [2]. The DNA-Top1 complexes induced by this compound exhibit remarkable stability, with slower dissociation kinetics compared to those stabilized by camptothecin or NB-506 [1] [4]. This enhanced stability translates to prolonged persistence of DNA damage and potentially greater antitumor activity. Furthermore, this compound's antitumor activity demonstrates reduced cell cycle dependence compared to other Top1 inhibitors, which primarily target S-phase cells [2].

Cellular Consequences of Cleavage Complex Stabilization

The stabilization of Top1cc by this compound has critical cellular consequences. When replication forks collide with stabilized cleavage complexes, the single-strand breaks are converted to double-strand breaks, triggering DNA damage response pathways and ultimately leading to apoptotic cell death [6]. The persistence of these DNA lesions overwhelms the cellular repair capacity, making this mechanism particularly effective in rapidly dividing cancer cells.

This compound has demonstrated broad-spectrum activity against various cancer models, including those with resistance mechanisms that limit the efficacy of other Top1 inhibitors. Notably, this compound remains effective against cells that have acquired P-glycoprotein-mediated resistance, a common mechanism of multidrug resistance that often compromises camptothecin efficacy [1] [2]. Additionally, this compound exhibits in vitro synergy with numerous chemotherapeutic agents, including cisplatin, 5-fluorouracil, etoposide, paclitaxel, doxorubicin, vincristine, camptothecin, and gemcitabine [1] [2]. This synergistic potential enhances its therapeutic utility in combination regimens.

Experimental Methods for Analyzing DNA Cleavage Complexes

DNA Cleavage Assay for Top1 Inhibition

The DNA cleavage assay represents a fundamental methodology for identifying and characterizing Top1 inhibitors like this compound. This protocol utilizes uniquely 3'-radiolabeled DNA substrates and denaturing polyacrylamide gel electrophoresis to detect and quantify drug-induced stabilization of Top1-DNA cleavage complexes [3]. The assay measures the effectiveness of different compounds in stabilizing the Top1-DNA intermediate and allows direct comparison of their potency.

A variation of this assay assesses the reversibility of cleavage complexes by determining whether the inhibitor blocks the forward cleavage or religation reactions. The entire protocol can be completed within approximately two days and provides critical information about the mechanistic behavior of Top1 inhibitors [3]. The workflow begins with preparation of 3'-end-labeled DNA substrate, followed by incubation with Top1 and the test compound. The reaction products are then separated by denaturing PAGE and visualized by phosphorimaging or autoradiography to quantify the cleavage products.

Advanced Methodologies for Complex Characterization

More sophisticated techniques have been developed to characterize Top1 cleavage complexes in greater detail. TOP1 Covalent Adduct Detection sequencing (TOP1 CAD-Seq) represents an advanced methodology that maps genomic regions harboring catalytically engaged TOP1 [7]. This approach enables researchers to identify genomic hotspots of Top1cc formation and understand the genomic context of this compound-induced DNA damage.

The CAD-Seq protocol involves treating cells with the Top1 inhibitor (e.g., this compound) in the presence of proteasome inhibitors to prevent repair-mediated TOP1cc degradation, followed by covalent complex cross-linking, fragmentation, and immunoprecipitation with Top1-specific antibodies [7]. The recovered DNA fragments are then subjected to next-generation sequencing, allowing genome-wide mapping of Top1cc distribution. This methodology has revealed that Top1ccs are depleted from transcription start sites of active genes despite significant Top1 accumulation in these regions, suggesting efficient clearance mechanisms at sites of high torsional stress [7].

Experimental workflow for DNA cleavage complex detection.

Comparative Pharmacology of Topoisomerase I Inhibitors

Advantages Over Camptothecin Derivatives

This compound exhibits several pharmacological advantages over camptothecin-based Top1 inhibitors. Unlike camptothecins, which contain a chemically labile α-hydroxylactone E-ring that undergoes pH-dependent hydrolysis to an inactive carboxylate, this compound possesses inherent chemical stability due to its indolocarbazole structure [3]. This stability eliminates the need for prolonged infusions to maintain effective plasma concentrations and reduces albumin binding that compromises drug availability.

Another significant advantage concerns the persistence of Top1cc stabilization. Camptothecins rapidly dissociate from Top1cc, requiring continuous exposure to maintain cytotoxic DNA damage. In contrast, this compound forms exceptionally stable complexes with slower dissociation kinetics, resulting in prolonged Top1cc trapping even after drug removal [1] [2]. This prolonged activity may enhance antitumor efficacy by sustaining DNA damage despite intermittent dosing schedules. Additionally, this compound demonstrates favorable resistance profiles, remaining active against tumor models with P-glycoprotein overexpression and breast cancer resistance protein (BCRP)-mediated resistance that often confer camptothecin resistance [1] [4].

Table 2: Comparison of this compound with Camptothecin Derivatives

| Property | This compound | Camptothecins | Clinical Significance |

|---|---|---|---|

| Chemical Stability | High - stable indolocarbazole structure | Low - pH-dependent E-ring opening | This compound has more predictable pharmacokinetics |

| Top1cc Complex Stability | Highly stable with slow dissociation | Less stable with rapid dissociation | Prolonged DNA damage with this compound |

| Multidrug Resistance | Active against P-gp overexpressing cells | Susceptible to P-gp and BCRP-mediated resistance | This compound effective in resistant tumors |

| Cell Cycle Dependence | Reduced cell cycle dependence | Primarily S-phase specific | This compound may target slow-growing tumors |

| Metabolic Profile | No active metabolites, not P450 substrate | Hepatic metabolism to active/inactive metabolites | Reduced drug-drug interactions with this compound |

| Major Toxicities | Neutropenia, febrile neutropenia | Neutropenia, diarrhea | Class-effect hematological toxicity |

Pharmacokinetic and Pharmacodynamic Properties

This compound demonstrates favorable pharmacokinetics with a terminal half-life of 20-25 hours, supporting intermittent dosing schedules [1]. Unlike many chemotherapeutic agents, this compound does not form active metabolites and is not a substrate for in vitro P450-mediated metabolism, potentially reducing the risk of drug-drug interactions in combination regimens [1] [2]. The compound achieves and maintains apparent steady-state plasma concentrations during intravenous administration across treatment cycles [5].

From a pharmacodynamic perspective, this compound's mechanistic differentiation from camptothecins is evidenced by its ability to induce DNA cleavage at distinct genomic sequences and produce more stable Top1-DNA complexes [2]. This results in a unique pattern of DNA damage that may exploit different repair vulnerabilities in cancer cells. The molecular basis for these differences likely stems from this compound's alternative binding mode within the Top1-DNA complex, engaging different amino acid residues and DNA bases compared to camptothecin [3] [6].

Preclinical and Clinical Development Findings

Preclinical Antitumor Activity

This compound has demonstrated broad-spectrum antitumor activity in diverse preclinical models. In human tumor xenografts implanted in nude mice, this compound produced significant growth inhibition across all 30 cell lines tested, with complete tumor regression observed in 24 models at the maximum tolerated dose of 1 mg/kg/day [4]. The compound exhibited particular efficacy against LX-1 and PC-3 xenografts, supporting its potential application in various solid tumors [4].

Combination studies have revealed synergistic interactions between this compound and conventional chemotherapeutic agents. In xenograft models of colon cancer, this compound demonstrated enhanced efficacy when combined with standard regimens and other topoisomerase inhibitors, as well as with novel targeted agents such as the multitargeted tyrosine kinase inhibitor SU11248 [5]. Schedule optimization studies indicated that the highest improvement in antitumor activity occurred when 5-fluorouracil was administered 72-96 hours after this compound, highlighting the importance of temporal sequencing in combination therapy design [5].

Clinical Trial Results

Phase I clinical trials established the safety profile and recommended Phase II dose of this compound. In a study employing a once-every-3-weeks schedule, the maximum tolerated dose was determined to be 15 mg/m², with the recommended Phase II dose set at 13 mg/m² [5]. The primary dose-limiting toxicities were grade 3/4 neutropenia and febrile neutropenia, while non-hematological toxicities were generally manageable [2] [5].

Phase II evaluations have explored this compound's efficacy in various solid tumors. In patients with irinotecan- or 5-FU-refractory colorectal cancer, objective responses were observed in irinotecan-naive, 5-FU refractory patients, but not in irinotecan-refractory patients, suggesting potential cross-resistance with irinotecan [4]. Encouraging activity has also been reported in other malignancies, including a case of long-lasting partial regression of glioblastoma multiforme achieved with this compound monotherapy [1]. A Phase I study combining this compound with infusional 5-fluorouracil and leucovorin reported one confirmed complete response in a patient with hepatocellular carcinoma and seven stable disease responses among 14 treated patients [5].

Cellular pathway of this compound-induced DNA damage and cell death.

Research Applications and Future Directions

This compound serves as both an investigational therapeutic and a valuable research tool for understanding Top1 biology and DNA damage response. Its distinct mechanism of action provides insights into alternative approaches for targeting Top1 beyond the camptothecin scaffold. Furthermore, this compound's unique properties enable investigation of cellular repair pathways for Top1cc, including the TDP1 and endonuclease-mediated repair mechanisms [6].

Emerging research has identified epigenetic factors that influence cellular sensitivity to Top1 inhibitors like this compound. Recent studies demonstrate that the histone variant macroH2A1.1 facilitates TOP1cc repair through PARP-dependent recruitment of repair factors, and impaired macroH2A1.1 splicing predicts increased sensitivity to Top1 poisons in breast cancer cells [7]. This suggests that macroH2A1 alternative splicing may serve as both a biomarker for this compound response and a potential therapeutic target for combination strategies.

Future development of this compound may focus on biomarker-driven patient selection and rational combination therapies based on synthetic lethal interactions. The integration of this compound with PARP inhibitors, DNA damage response modifiers, or epigenetic therapies represents a promising direction for enhancing its therapeutic index. Additionally, formulation advances to improve solubility and delivery may further optimize the clinical utility of this distinctive Top1 inhibitor.

Conclusion

This compound represents a mechanistically distinct Top1 inhibitor with several pharmacological advantages over camptothecin derivatives. Its ability to form highly stable cleavage complexes, activity against multidrug-resistant models, and favorable metabolic profile support its continued investigation as an anticancer agent. The compound has demonstrated promising antitumor activity in preclinical models and early clinical trials, particularly in combination with established chemotherapeutic agents.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound: a novel topoisomerase I inhibitor [pubmed.ncbi.nlm.nih.gov]

- 3. DNA cleavage assay for the identification of topoisomerase I ... [pmc.ncbi.nlm.nih.gov]

- 4. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

- 5. A phase I dose-escalation study of this compound ... | Semantic Scholar [semanticscholar.org]

- 6. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage ... [mdpi.com]

- 7. Epigenetic control of topoisomerase 1 activity presents a ... [nature.com]

Edotecarin Pharmacokinetics in Human Clinical Trials

While specific quantitative data from animal models (like mice, rats, or dogs) is not available in the search results, the following table summarizes key pharmacokinetic parameters from phase I human studies, which are often the goal of animal model predictions [1] [2]:

| Parameter | Details / Value (in humans) |

|---|---|

| Administration | Intravenous (IV) infusion (1-hour or 2-hour) [3] [1]. |

| Recommended Phase II Dose | 13 mg/m² every 21 days [2]. |

| Peak Plasma Concentration (Cmax) | At 13 mg/m² dose: 103 ± 17 ng/mL [1]. |

| Half-life (t₁/₂) | 20 to 25 hours [4] [1]. |

| Metabolism | Does not form active metabolites and is not a substrate for in vitro P450-mediated metabolism [3] [4]. |

| Route of Elimination | Renal excretion is minimal (approximately 1.4% to 8% of the dose recovered as unchanged drug in urine) [1] [2]. |

| Protein Binding | Information not available in search results. |

| Volume of Distribution | Information not available in search results. |

Mechanism of Action

The pharmacological activity of Edotecarin can be visualized in the following pathway. This diagram is based on its known mechanism as a topoisomerase I inhibitor [3] [4].

Experimental Protocols from Clinical Studies

Here are the methodologies used in the key clinical pharmacokinetic studies:

- Study Design: Phase I, open-label, dose-escalation study in patients with advanced solid tumors. This compound was administered as a single dose by IV infusion over 2 hours every 21 days [1] [2].

- PK Sample Collection: Blood samples for pharmacokinetic assessment were collected during and after the first administration. In one study, samples were taken pre-dose, at 30, 60, and 120 minutes during the infusion, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 18, and 26 hours post-infusion [1].

- Bioanalytical Method: Plasma concentrations of this compound were determined. Although the specific analytical technique (e.g., HPLC, LC-MS) is not detailed in these abstracts, such studies typically use validated methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) [1].

Insights for Preclinical Research

Although direct animal model data is unavailable, the search results provide context on the challenges and goals of cross-species pharmacokinetic studies:

- Interspecies Differences: A fundamental challenge in drug development is extrapolating data from animals to humans. Key differences, particularly in the rate of drug elimination, exist. For instance, the elimination half-life of drugs is generally 6 to 9 times longer in humans than in mice [5] [6].

- Goal of Animal Studies: Preclinical pharmacokinetic studies in animals aim to characterize parameters like clearance and volume of distribution, which can be scaled to predict a starting dose and regimen for human clinical trials [7]. The stable half-life and low renal clearance observed in humans were likely key parameters investigated in prior, non-public animal studies.

References

- 1. Phase I and pharmacokinetic study of this compound, a novel ... [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I study of the safety and pharmacokinetics ... [pubmed.ncbi.nlm.nih.gov]

- 3. A phase I dose-escalation study of this compound (J-107088 ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Animal model pharmacokinetics and pharmacodynamics [sciencedirect.com]

- 6. Species similarities and differences in pharmacokinetics [pubmed.ncbi.nlm.nih.gov]

- 7. Cross-species comparison in nonclinical pharmacokinetics ... [nature.com]

Edotecarin molecular docking studies Topoisomerase I

Edotecarin: Core Profile & Mechanism

The table below summarizes the key information available on this compound.

| Aspect | Details |

|---|---|

| Drug Type | Small molecule drug, novel inhibitor of Topoisomerase I (Topo I) [1] [2]. |

| Chemical Class | Indolocarbazole derivative (PHA-782615, J-107088) [2]. |

| Primary Mechanism | Induces single-strand DNA breaks more effectively than camptothecin (CPT) and stabilizes the DNA-Topo I cleavage complex more stably than CPT or NB-506 [2]. |

| Key Differentiator | Antitumor activity is less dependent on the cell cycle phase compared to other Topo I inhibitors. It is not a substrate for P-glycoprotein, making it effective against some resistant cancers [2]. |

| Highest Development Phase | Phase 3 (Discontinued) [1]. |

Indirect Insights from Docking Methodologies

Although data on this compound is missing, recent studies on other Topo I inhibitors provide robust methodological frameworks that can be adapted. The workflow below summarizes a typical computational and experimental protocol for validating a Topo I inhibitor.

A typical workflow for computational and experimental validation of a Topo I inhibitor [3] [4] [5].

- System Preparation: The crystal structure of the human Topo I/DNA complex (PDB ID: 1T8I) is commonly used as the starting point [3] [5]. The protein and DNA structures are cleaned, and hydrogen atoms and charges are added. The ligand structure is also optimized for docking [3].

- Molecular Docking: Docking software like AutoDock Vina is typically used to predict the binding pose and affinity of the ligand within the Topo I-DNA interface [3] [5]. The docking box is often centered on the known binding site of reference inhibitors like camptothecin.

- Stability & Interaction Analysis: After docking, Molecular Dynamics (MD) simulations (often 1 µs or longer) are performed to assess the stability of the ligand-protein-DNA complex over time and at an atomic level [3]. Tools like PLIP (Protein-Ligand Interaction Profiler) are then used to analyze persistent interactions, such as hydrogen bonds and π-stacking [3].

A Guide for Your Research

To overcome the lack of specific data on this compound, you could pursue the following paths:

- Explore Analogous Compounds: Study the docking analyses of structurally related Topo I inhibitors. For instance, the indolocarbazole derivative LCS1269 was investigated using docking and was found to potentially bind both the Topo I/DNA binary complex and the Topo I active site [4] [6]. The artesunic acid derivatives c6 and c7 also provide examples of detailed docking and MD simulation workflows targeting Topo I [3].

- Conduct Original Docking Studies: You can perform your own computational studies. Using the PDB structure 1T8I and publicly available chemical structure of this compound (e.g., from PubChem), you can run docking and dynamics simulations following the established protocols [3] [5].

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. This compound: a novel topoisomerase I inhibitor [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Docking and Dynamics Simulation Revealed the ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Topoisomerase I and DNA with LCS1269 Drives ... [pmc.ncbi.nlm.nih.gov]

- 5. Computational screening and molecular docking of ... [journals.plos.org]

- 6. Targeting Topoisomerase I and DNA with LCS1269 Drives ... [mdpi.com]

DFT Analysis of Edotecarin: Key Findings

The table below summarizes the core methodologies and findings from a dedicated molecular modeling study on Edotecarin [1].

| Aspect of Analysis | Methodology / Key Finding |

|---|---|

| Initial Conformation Analysis | Performed with the PM3 semi-empirical method; identified six stable conformers. |

| DFT Optimization | Used DFT/B3LYP functional with the 6-31++G(d,p) basis set on the lowest-energy conformer. |

| Electronic Properties | Calculated HOMO-LUMO orbitals and Molecular Electrostatic Potential (MEP) at the same DFT level. |

| Molecular Docking Targets | DNA, Topoisomerase I, DNA-Topoisomerase I complex, α5β1 and αIIbβ3 integrins. |

Computational Workflow

The study followed a logical sequence from initial structure preparation to the final prediction of biological interactions. The workflow can be visualized as follows:

References

Edotecarin activity in multidrug resistant cancer cell lines

Activity in Multidrug-Resistant Models

The following table summarizes key preclinical findings on edotecarin's efficacy in models with specific resistance mechanisms:

| Resistance Mechanism | Experimental Model | Key Finding on this compound Activity | Significance / Implication |

|---|---|---|---|

| P-glycoprotein (P-gp) Overexpression [1] [2] | Human tumor xenografts in mice; Various cancer cell lines | Active against tumor xenografts and cell lines that overexpressed P-gp [1] [2]. | Not a substrate for P-gp-mediated efflux; potential for treating P-gp-mediated multidrug-resistant cancers [1] [2]. |

| Breast Cancer Resistance Protein (BCRP) Overexpression [1] | Resistant cell lines | Cell lines showing resistance and overexpression of BCRP exhibited enhanced drug efflux [1]. | Activity may be compromised in BCRP-overexpressing cells; contrast with its effectiveness in P-gp models [1]. |

Mechanism of Action and Resistance

This compound is an indolocarbazole derivative that potently inhibits topoisomerase I [1] [3]. Its mechanism and relationship to resistance are shown below:

This compound mechanism and resistance: stabilizes Topo I-DNA complexes, causing lethal DNA damage. Effective against P-gp-mediated resistance, but BCRP overexpression can cause resistance.

Experimental Evidence and Protocols

Key experimental findings and methodologies from preclinical studies provide evidence for this compound's activity.

In Vitro Cytotoxicity Assays

- Purpose: To determine the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀) across various cell lines [4].

- Methodology: A panel of 13 mammary carcinoma cell lines was treated with this compound. Cell viability or proliferation was measured using standard assays (e.g., MTT or XTT) after a defined exposure period [4].

- Key Results: this compound showed broad cytotoxicity, with IC₅₀ values ranging from 8 nmol/L in SKBR-3 cells to approximately 30 μmol/L in BT20 cells, demonstrating potency across diverse models [4].

In Vivo Xenograft Models

- Purpose: To evaluate the antitumor efficacy of this compound in living organisms [1] [4].

- Methodology: Immunodeficient mice were implanted with human cancer cells (e.g., SKBR-3 breast carcinoma). Once tumors established, mice treated with intravenous this compound (e.g., single dose of 30-150 mg/kg or weekly dosing). Tumor volume and body weight monitored to assess efficacy and toxicity [4].

- Key Results: Single-dose and weekly this compound produced significant, dose-dependent antitumor activity in the SKBR-3 xenograft model with no major toxicities [4]. Activity was also confirmed against LX-1 and PC-3 xenografts in mice, including models overexpressing P-gp [1].

Research Implications

This compound is a promising candidate for treating cancers with multidrug resistance, particularly where P-glycoprotein is a factor. Its distinct structure and mechanism may help overcome limitations of camptothecin-derived drugs [1] [3] [2]. Activity may be reduced in cancers with high BCRP expression [1]. Clinical development was halted after a Phase III trial showed no significant benefit over standard care in glioblastoma [5], but the preclinical data on multidrug resistance remains valuable for future drug design.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound: a novel topoisomerase I inhibitor [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of this compound in breast carcinoma models [pubmed.ncbi.nlm.nih.gov]

- 5. Long-Lasting Partial Regression of Glioblastoma Multiforme ... [pmc.ncbi.nlm.nih.gov]

Edotecarin combination with infusional 5-FU leucovorin

Introduction and Rationale

Edotecarin (J-107088) is a novel topoisomerase I (Topo I) inhibitor derived from the indolocarbazole anti-tumor agent NB-506. It functions by inducing highly stable single-strand DNA cleavage complexes, leading to DNA damage and apoptosis in cancer cells [1]. Preclinical studies demonstrated that this compound has a broad spectrum of anti-tumor activity and exhibits an additive effect when combined with 5-FU in various cancer cell lines, including colon, non-small cell lung, and tongue carcinomas [1]. Unlike other Topo I inhibitors, this compound's activity is less cell-cycle dependent, it is not a substrate for P-glycoprotein-mediated resistance, and it does not require metabolic activation [1]. This provided a strong rationale for its clinical evaluation in combination with the established regimen of infusional 5-FU and leucovorin.

Summary of Quantitative Data from Phase I Study

The key quantitative findings from the Phase I dose-escalation study are summarized in the following tables for easy comparison.

Table 1: Administered Drug Doses and Schedules

| Drug | Dose and Route | Dosing Schedule | Cycle Length |

|---|---|---|---|

| This compound | X mg/m² IV over 1 hour | Day 1 | Every 2 weeks |

| Leucovorin (LV) | 200 mg/m² IV over 2 hours | Day 1 | Every 2 weeks |

| 5-Fluorouracil (5-FU) | 2400 mg/m² continuous IV infusion over 46 hours | Day 1 | Every 2 weeks |

Note: 'X' represents the this compound dose level assigned per cohort (starting dose was 6 mg/m²). The original 5-FU bolus (400 mg/m²) was removed via a protocol amendment due to toxicity [1].

Table 2: Patient Demographics and Treatment Exposure

| Parameter | Result (N=14) |

|---|---|

| Total Patients | 14 |

| Gender (Male/Female) | 10 / 4 |

| Total Cycles Administered | 90 |

| Cycles per Patient (Range) | 3 - 18 |

| This compound Dose Levels Explored | 6 mg/m² and 8 mg/m² |

Table 3: Efficacy Outcomes (N=14)

| Response Category | Number of Patients |

|---|---|

| Complete Response (CR) | 1 (confirmed in hepatocellular carcinoma) |

| Stable Disease (SD) | 7 |

| Objective Response Rate (ORR) | 7.1% |

Table 4: Dose-Limiting Toxicities (DLTs) in Cycle 1

| DLT Category | Number of Patients (N=14) |

|---|---|

| Patients with any DLT | 5 |

| Neutropenia (All DLTs) | 5 |

| Febrile Neutropenia | Included in neutropenia DLTs |

| Non-Hematological DLTs | None reported as DLTs |

Detailed Experimental Protocol

This section outlines the detailed methodology from the Phase I clinical trial, which can be adapted as a reference for similar combination studies.

Study Design

- Type: Phase I, single-arm, open-label, dose-escalation trial [1].

- Primary Objective: To determine the Maximum Tolerated Dose (MTD) and recommended Phase II dose of this compound in combination with infusional 5-FU/LV [1].

- Dose Escalation: A standard 3+3 design was used. Sequential cohorts of 3-6 patients were enrolled at progressively higher dose levels of this compound. The planned dose levels were 6, 8, 11, 13, 15, and 17 mg/m² [1].

Patient Selection Criteria

- Population: Adults with radiographic or clinical evidence of advanced/metastatic solid tumors for which no curative therapy was available [1].

- Key Inclusion Criteria:

- ECOG Performance Status of ≤2.

- Adequate bone marrow function (ANC ≥1500/mm³, platelets ≥100,000/mm³).

- Adequate renal and hepatic function (serum creatinine ≤1.5 mg/dl, bilirubin ≤1.5x ULN) [1].

- Key Exclusion Criteria:

- Prior treatment with any Topo I inhibitor.

- Known dihydropyrimidine dehydrogenase (DPD) deficiency.

- Brain or leptomeningeal disease [1].

Treatment Administration Schedule

The following workflow diagram illustrates the sequence and timing of drug administration on Day 1 of each cycle.

Dose-Limiting Toxicity (DLT) and MTD Definition

- DLT Assessment Period: Defined events occurring during the first treatment cycle (2 weeks) [1].

- DLT Criteria included:

- Grade 4 neutropenia.

- Febrile neutropenia (Grade 3/4 neutropenia with fever ≥38.5°C).

- Grade 4 thrombocytopenia or Grade 3 thrombocytopenia with hemorrhage.

- Grade ≥3 nausea/vomiting despite maximal anti-emetic therapy [1].

- MTD Definition: The dose at which 0/6 or 1/6 patients experienced DLT, with the next higher dose having at least 2/3 or 2/6 patients with DLT [1].

Pharmacokinetic Assessment

- Method: Plasma concentrations of this compound were monitored.

- Key Finding: this compound achieved and maintained apparent steady-state plasma concentrations during intravenous administration in both cycles tested [1].

Efficacy Assessment

- Method: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) [1].

- Frequency: Serial tumor assessments were performed at predefined intervals.

Critical Findings and Safety Notes

- Hematological Toxicity: The primary DLT was neutropenia. All DLTs observed in the study were related to neutropenia, including febrile neutropenia [1]. This was the driving factor behind the protocol amendment to remove the 5-FU bolus dose.

- Schedule Consideration: The study concluded that administering this combination every 14 days, even without the 5-FU bolus, did not permit adequate time for recovery from neutropenia [1]. This is a critical consideration for future schedule optimization.

- Maximum Tolerated Dose: The study only explored the 6 and 8 mg/m² dose levels of this compound. No formal MTD was declared within the scope of the trial, as the dose escalation was not completed [1].

Mechanism of Action and Drug Interaction Pathways

The synergistic effect of this combination is rooted in the complementary mechanisms of action of the individual drugs, as illustrated below.

Conclusion for Research Application

This Phase I study established a feasible protocol for combining this compound with infusional 5-FU and leucovorin. The promising anti-tumor activity, including a complete response in a patient with hepatocellular carcinoma, warrants further investigation [1]. However, researchers should note that the primary challenge is the management of hematological toxicity, particularly neutropenia. Future studies may need to consider:

- Alternative dosing schedules (e.g., longer cycle lengths).

- Proactive growth factor support.

- Exploration of lower dose intensities to improve the therapeutic index.

The provided tables, protocols, and diagrams offer a comprehensive toolkit for scientists aiming to design subsequent clinical trials with this or similar combination regimens.

References

Edotecarin Administration Protocols from Clinical Trials

The tables below summarize the key administration details from phase I studies.

Table 1: Dosing Regimens and Schedules

| Parameter | Protocol 1: Two-Week Cycle (Combination Therapy) | Protocol 2: Three-Week Cycle (Monotherapy) |

|---|---|---|

| Indication | Advanced solid tumors (in combination with 5-FU/LV) [1] | Advanced solid tumors (monotherapy) [2] [3] |

| Recommended Phase II Dose | Not formally declared (6 and 8 mg/m² explored) [1] | 13 mg/m² [2] [3] |

| Cycle Frequency | Every 2 weeks [1] | Every 21 days [2] [3] |

| Edotecarin Administration | 1-hour IV infusion [1] | 2-hour IV infusion [2] [3] |

| Pre-medications / Combination Drugs | Followed by LV (200 mg/m² IV over 2h) and 5-FU (2400 mg/m² IV over 46h). A 5-FU bolus was removed after protocol amendment [1] | None specified (monotherapy study) [3] |

Table 2: Safety and Pharmacokinetic Profile

| Category | Details |

|---|---|

| Dose-Limiting Toxicity (DLT) | Neutropenia was the primary DLT in both combination and monotherapy studies. In the 3-week monotherapy schedule, other DLTs included grade 3 nausea, vomiting, headache, fatigue, and febrile neutropenia [1] [2] [3]. |

| Other Common Toxicities | Nausea, fatigue, anorexia, vomiting, fever, thrombocytopenia, leukopenia, and anemia [3]. Notably, severe diarrhea was not frequently reported [3]. |

| Pharmacokinetics | Plasma concentrations rose rapidly during infusion and decreased steeply afterward. The mean apparent plasma half-life was approximately 20 hours. Renal excretion was minimal (3-8% of the dose) [2] [3]. |

Important Considerations for Protocol Application

- Drug Development Status: Evidence suggests this compound's clinical development for solid tumors may be limited. One source notes its efficacy was not superior to currently available agents [4], and no recent clinical data was found in the search results.

- Lack of Recent Data: All identified protocols are from phase I trials. No subsequent phase II or III studies confirming efficacy or establishing standard-of-care protocols were mentioned in the search results.

The following diagram illustrates the decision-making workflow for the administration protocol based on the clinical trial data.

Experimental Protocol for In Vitro Activity Assessment

While clinical administration protocols are established, you may require methodologies for foundational in vitro studies. The workflow below outlines key experiments for assessing this compound's mechanism of action and additive effects, as suggested by preclinical data [1].

References

- 1. A phase I dose-escalation study of this compound (J-107088 ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase I and pharmacokinetic study of this compound, a novel ... [pubmed.ncbi.nlm.nih.gov]

- 3. A phase I study of the safety and pharmacokinetics ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Edotecarin in breast carcinoma xenograft models

Introduction to Edotecarin

This compound (J-107088, PF-804950) is a potent, novel indolocarbazole topoisomerase I inhibitor [1]. Unlike camptothecin-derived agents, this compound induces more stable DNA-topoisomerase I complexes and causes single-strand DNA breaks at different sequences, leading to replication inhibition and tumor cell death [1]. Its antitumor activity is less cell-cycle dependent, and it remains effective against tumors with P-glycoprotein-mediated resistance [2] [1]. Preclinical studies show this compound is active against breast, cervix, pharynx, lung, prostate, colon, gastric, and hepatic cancer models [1].

Antitumor Efficacy in Xenograft Models

This compound demonstrates significant antitumor activity as a single agent and in combination therapy in breast cancer xenograft models. Key quantitative data is summarized below.

Table 1: Single-Agent this compound Efficacy in SKBR-3 Xenograft Model

| Route & Schedule | Effective Doses | Tumor Growth Delay vs. Control | Toxicity (Body Weight Loss) |

|---|---|---|---|

| Intravenous, single dose | 30 mg/kg, 150 mg/kg | Significant activity observed [2] | No major toxicities [2] |

| Intravenous, weekly | 30 mg/kg, 150 mg/kg | Significant activity observed [2] | No major toxicities [2] |

| Intravenous, daily x10 | 15 mg/kg | N/A (Regimen poorly tolerated) [2] | Significant toxicity [2] |

Table 2: this compound in Combination Therapy

| Combination Partner | This compound Dose | Schedule Sequence | Effect in SKBR-3 Model | Tolerability |

|---|---|---|---|---|

| Docetaxel | 3 mg/kg, 30 mg/kg | After docetaxel | Tumor growth delay greater than either agent alone [2] | No toxicity (body weight reduction <20%) [2] |

| Capecitabine | 3 mg/kg | N/S | More than additive effect [2] | Well tolerated [2] |

| Capecitabine | 30 mg/kg | N/S | Lethal [2] | Not tolerated [2] |

Additional Model Efficacy: this compound also showed potent activity against MX-1 human breast carcinoma xenografts, MMTv-v-Ha-ras driven mouse breast tumors, and chemically induced rat mammary tumors [2].

Detailed Experimental Protocols

In Vitro Proliferation Assay

- Cell Lines: A panel of 13 mammary carcinoma cell lines (e.g., SKBR-3, BT20) [2].

- Procedure: Cells are exposed to a concentration range of this compound. The 50% inhibitory concentration (IC50) is determined after a specified incubation period [2].

- Outcome: this compound's IC50 values ranged from 8 nmol/L in SKBR-3 cells to approximately 30 μmol/L in BT20 cells, demonstrating broad but variable potency [2].

In Vivo Xenograft Efficacy Study

- Animal Model: Female nude mice implanted subcutaneously with SKBR-3 human breast carcinoma cells [2].

- Dosing:

- Single-Agent: this compound is administered intravenously as a single injection (30 or 150 mg/kg) or weekly (30 or 150 mg/kg) [2].

- Combination Therapy:

- Endpoint Measurements:

- Key Findings:

- Single-agent and weekly this compound showed significant antitumor activity with no major toxicity [2].

- The combination of this compound (3 mg/kg) with capecitabine produced a greater-than-additive effect and was well-tolerated [2].

- A higher dose of this compound (30 mg/kg) with capecitabine was lethal, indicating a narrow therapeutic window [2].

Mechanism of Action and Experimental Workflow

This compound's mechanism and the flow of a xenograft study can be visualized in the following diagrams.

Diagram 1: this compound's Molecular Mechanism and Role in Breast Cancer Signaling

Diagram 2: In Vivo Xenograft Study Workflow

Key Considerations for Researchers

- Schedule Dependency: The tolerability of this compound is highly schedule-dependent. A single high dose (150 mg/kg) was safe, while a lower total dose split over 10 days was poorly tolerated [2].

- Sequencing in Combination: The sequence of administration is critical. Enhanced efficacy without added toxicity was observed when this compound was given after docetaxel [2].

- Therapeutic Index: The combination with capecitabine has a very narrow therapeutic window. Careful dose titration is essential, as a 10-fold increase in this compound dose (from 3 to 30 mg/kg) resulted in lethal toxicity [2].

References

Edotecarin HCT-116 colon cancer xenograft methodology

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I (Top1) is a proven molecular target for cancer therapeutics, and drugs like Edotecarin function as Top1 inhibitors [1]. The following diagram outlines the fundamental mechanism by which these inhibitors cause cancer cell death.

This mechanism is supported by research showing that higher baseline levels of Top1 in tumors can lead to the formation of more double-strand breaks and greater cell death upon treatment with a Top1 inhibitor [1].

Experimental Protocol for HCT-116 Xenograft Models

Here is a comprehensive protocol for evaluating a Top1 inhibitor like this compound in an HCT-116 xenograft model, synthesized from general methodologies [2] [3].

Cell Line and Culture Preparation

- Cell Line: Use the human colorectal carcinoma cell line HCT-116.

- Culture Conditions: Maintain cells as monolayers in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin (100 μg/mL). Incubate at 37°C in a 5% CO₂ humidified environment [2].

- Preparation for Inoculation:

- Harvest cells using trypsinization.

- Wash and resuspend the cell pellet in Phosphate Buffered Saline (PBS).

- Prepare a final suspension at a concentration of 25 × 10⁶ cells/mL [2].

Animal Model and Xenograft Establishment

- Mouse Strain: Use immunocompromised mice, such as 10-week-old male BALB/c nude mice or athymic nude mice [2] [1].

- Ethical Approval: Secure approval from the Institutional Animal Care and Use Committee (IACUC). Monitor animal welfare daily and establish humane endpoints to minimize suffering [2].

- Tumor Inoculation: Subcutaneously inject 100 μL of the cell suspension (containing 2.5 million cells) into the sacral region of each mouse [2].

- Tumor Monitoring: Palpable tumors typically form within 12-14 days, and uniform masses are ready for experimentation after about three weeks [2].

Experimental Grouping and Drug Treatment

- Group Allocation: Randomly assign tumor-bearing mice into the following groups (example sample sizes in parentheses):

- Treatment Group: HCT-116 xenografts injected with the Top1 inhibitor (e.g., n=7).

- Vehicle-Control Group: HCT-116 xenografts injected with the drug's solvent (e.g., n=5).

- Positive Control Group: Healthy mice injected with the Top1 inhibitor to monitor drug-specific toxicity.

- Negative Control Group: Healthy, untreated mice [2].

- Drug Formulation: For a drug like topotecan, it can be dissolved in a vehicle of 2% DMSO and 98% PBS [2].

- Dosing Regimen: Based on protocols for topotecan, administer the drug via intraperitoneal injection at a dose of 0.625 mg/kg/day, five days a week, for four weeks [2]. The specific dosing for this compound would need to be determined from literature specific to that compound.

Endpoint Analysis and Sample Collection

- Tumor Monitoring: Measure tumor dimensions regularly using calipers. Calculate tumor volume using the formula:

Volume = (length × width²) / 2. - Terminal Point: Euthanize mice at the end of the study (e.g., 8 weeks after the experiment begins).

- Anesthesia: Use inhalational anesthesia like 3% isoflurane for induction and 2% for maintenance [2].

- Blood Collection: Collect blood via cardiac puncture. Centrifuge at 14,000 RPM for 15 minutes to isolate serum for downstream analysis (e.g., metabolomics) [2].

- Tissue Collection: Resect tumor tissues. For histological analysis, fix samples in paraformaldehyde (PFA). For protein or molecular analysis, snap-freeze samples in liquid nitrogen [2].

Key Analytical Assays

The following assays are critical for evaluating drug efficacy and mechanism of action.

| Assay Type | Key Purpose | Methodology Summary | Relevant Measurements |

|---|---|---|---|

| Top1 Immunoassay [1] | Quantify target engagement and PD response. | Homogenize tumor tissue. Use a validated two-site enzyme chemiluminescent immunoassay to measure total Top1 levels. | Baseline Top1 levels; Decrease in Top1 post-treatment (maximal at 4-7 hours). |

| Flow Cytometry [4] | Analyze cell cycle distribution and apoptosis. | Create a single-cell suspension from tumors. Stain DNA with Propidium Iodide (PI). Analyze using a flow cytometer and software (e.g., ModFit). | Cell cycle phase percentages (G1, S, G2/M); Sub-G1 peak (indicative of apoptosis). |

| Histology (H&E Staining) [2] | Assess tumor morphology and architecture. | Fix tissue in PFA, embed in paraffin, section, and stain with Hematoxylin and Eosin. | Presence of cancer cells; general tissue and nuclear morphology. |

| Western Blotting [3] | Investigate changes in signaling pathways. | Extract protein from tumor tissues, separate by SDS-PAGE, transfer to a membrane, and probe with specific antibodies. | Apoptotic markers (Bax, cleaved Caspase-3); proliferation markers (p-AKT, Bcl-xL) [3]. |

Important Considerations for Research Application

- Model Selection: The standard subcutaneous model is excellent for assessing tumor growth kinetics and initial drug efficacy [3]. For studies on metastasis, consider establishing an orthotopic model by implanting cells into the cecum or colon wall, which allows for the study of invasion and spontaneous metastasis to distant organs [3].

- Biomarker Correlation: Evidence suggests that tumors with higher baseline levels of Top1 may be more responsive to Top1 inhibitors [1]. Incorporating baseline Top1 measurement as a potential predictive biomarker is highly recommended.

- Combination Therapy: The HCT-116 model is well-suited for evaluating combination therapies. Research indicates that the order of drug administration can be critical for efficacy, so careful experimental design is necessary [3].

Information Limitations and Next Steps

The primary limitation is the absence of specific data for This compound in the searched literature. The protocols above are extrapolated from studies on other Top1 inhibitors (like topotecan and indenoisoquinolines) and the well-characterized HCT-116 xenograft model.

To advance your research, I suggest:

- Consulting specialized databases like the National Cancer Institute (NCI)'s drug dictionary or clinical trial records (ClinicalTrials.gov) for original this compound study references.

- Reviewing patent filings related to this compound, which often contain detailed experimental sections.

- Using the general protocol provided as a robust foundation, adapting the drug formulation and dosing specifically for this compound as per any available manufacturer information or seminal literature.

References

Edotecarin combination therapy with capecitabine or docetaxel

Edotecarin Combination Therapy: Preclinical Data Summary

The quantitative data below is sourced from a 2007 study on the antitumor activity of this compound in breast carcinoma models [1].

| Combination Partner | Experimental Model | Dosing Regimen | Key Efficacy Findings | Key Safety Findings |

|---|---|---|---|---|

| Docetaxel | SKBR-3 human breast carcinoma xenograft (mouse) | This compound (3 & 30 mg/kg) administered after docetaxel in a 3-week cycle [1] | Tumor growth delays greater than with either agent alone [1] | Well-tolerated (body weight reduction <20%) [1] |

| Capecitabine | SKBR-3 human breast carcinoma xenograft (mouse) | This compound (3 mg/kg) with capecitabine [1] | Produced more than additive (synergistic) effects [1] | Combination was well-tolerated [1] |

| Capecitabine | SKBR-3 human breast carcinoma xenograft (mouse) | This compound (30 mg/kg) with capecitabine [1] | Not specified | Combination was lethal [1] |

Proposed Experimental Protocol for this compound Combinations

The following methodology is adapted from the in vivo study detailing this compound's antitumor activity [1].

In Vivo Efficacy Study in Xenograft Models

- Cell Line: SKBR-3 human breast carcinoma cells.

- Animal Model: Female nude mice.

- Dosing Regimens:

- This compound + Docetaxel: Administer docetaxel intravenously on Day 1. Follow with intravenous this compound at 3 mg/kg or 30 mg/kg.

- This compound + Capecitabine: Administer oral capecitabine for 14 days, combined with intravenous this compound at a carefully titrated dose (e.g., 3 mg/kg).

- Cycle Duration: 21 days.

- Toxicity Monitoring: Record animal body weight at least twice weekly. A reduction of >20% is considered a major toxicity indicator [1].

- Efficacy Endpoint: Measure tumor volumes regularly. Calculate tumor growth delay.

> Important Safety Note: The study found that a higher dose of this compound (30 mg/kg) in combination with capecitabine was lethal in mouse models [1]. This highlights the critical importance of rigorous dose-finding and toxicity studies for this combination.

Docetaxel-Capecitabine Protocol for Reference

Since the docetaxel-capecitabine (TX) regimen is a established and well-researched combination, its protocol can serve as a practical reference and highlight the synergy mechanism relevant to this compound research [2] [3].

Approved Clinical Dosing (Breast Cancer)

- Docetaxel: 75 mg/m², intravenous infusion over 1 hour, on Day 1 of a 21-day cycle [4] [3].

- Capecitabine: 1000-1250 mg/m², orally twice daily, for 14 days followed by a 7-day rest period (Days 1-14 of a 21-day cycle) [4].

Key Mechanism of Synergy

The rationale for this combination is supported by a well-characterized mechanism: Docetaxel upregulates the enzyme thymidine phosphorylase in tumor tissues. This enzyme is crucial for the activation of capecitabine, converting it to its active form, 5-fluorouracil (5-FU), leading to enhanced tumor cell killing [5].

The diagram below visualizes the synergistic mechanism and optimized administration strategy for the docetaxel and capecitabine combination, which involves sequential dosing and dose adjustment based on treatment stage and adverse events [6] [5].

Administration & Toxicity Management Notes

- Premedication: Administer corticosteroids (e.g., dexamethasone) before docetaxel to reduce fluid retention and hypersensitivity reactions [3].

- Dose Individualization: The capecitabine dose should be rounded to the nearest tablet strength and taken with water within 30 minutes after a meal [4].

- Toxicity Profile: Compared to anthracycline-taxane regimens, the TX combination has a lower risk of neutropenia but a higher risk of hand-foot syndrome [2].

- Dose Modification: Adherence to dose reduction protocols for managing adverse events is critical. For grade 3 toxicity, the first step is to withhold treatment until resolution to grade ≤1, then resume at 75% of the dose [4].

Research Implications and Conclusion

The available data suggests that this compound showed promise as a potent topoisomerase-I inhibitor in preclinical models, with demonstrated efficacy in combination with both docetaxel and capecitabine [1]. However, the severe toxicity observed at higher dose combinations with capecitabine underscores a narrow therapeutic window [1].

For researchers, this highlights:

- Combination Rationale: The synergy between this compound and other agents may be viable but requires extremely careful, phased dosing studies.

- Protocol Development: Future work must prioritize determining the maximum tolerated dose (MTD) and detailed dose-limiting toxicities (DLTs) for these combinations.

- Clinical Relevance: The well-established docetaxel-capecitabine protocol provides a benchmark for designing modern combination therapy trials, emphasizing mechanisms of synergy and proactive toxicity management.

References

- 1. Antitumor activity of this compound in breast carcinoma models [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the efficacy and safety of docetaxel plus capecitabine ... [bmcwomenshealth.biomedcentral.com]

- 3. Accord | European Medicines Agency (EMA) Docetaxel [ema.europa.eu]

- 4. Dosage Guide + Max Dose, Adjustments - Drugs.com Capecitabine [drugs.com]

- 5. A Phase 2 Study of Docetaxel and Capecitabine in ... [cancernetwork.com]

- 6. Optimize administration protocol of capecitabine plus ... [pubmed.ncbi.nlm.nih.gov]

Edotecarin: Application Notes and Protocols for rGBM Research

Edotecarin (J-107088, PF-804950) is a novel, small molecule indolocarbazole derivative and a non-camptothecin inhibitor of DNA topoisomerase I [1]. Its investigation in recurrent glioblastoma stems from its distinct mechanism of action and preclinical promise, though clinical development was discontinued after the Phase III trial failed to meet its endpoints.

Mechanism of Action and Rationale for GBM

This compound stabilizes the DNA-topoisomerase I cleavable complex, leading to enhanced single-strand DNA cleavage and inhibition of DNA replication [2] [1]. Preclinically, it demonstrated activity against CNS tumor xenografts, including an 83% increase in survival in mice bearing intracranial glioma [3]. Its activity is less cell-cycle dependent than other topoisomerase I inhibitors, and it is effective against cells with P-glycoprotein-mediated resistance [4] [1]. The following diagram illustrates its unique mechanism.

Diagram Title: this compound Stabilizes Topoisomerase I-DNA Complex

Summary of Clinical Evidence in GBM

Quantitative data from key clinical studies are summarized in the table below.

Table 1: Clinical Trial Data for this compound in Glioblastoma

| Trial Phase | Patient Population | Regimen | Key Efficacy Findings | Key Safety Findings | Source / Identifier |

|---|---|---|---|---|---|

| Phase III | rGBM progressed after alkylator-based chemo | This compound vs. TMZ or BCNU/CCNU | Trial terminated early; no significant survival benefit vs. comparator. | Not Specified | [3] |

| Case Report | 18-yr-old with nitrosourea-refractory rGBM | This compound 13 mg/m² IV q3w | Partial Response (66.7% reduction) after 20 cycles; PFS >17 months. | Grade 1-2 toxicities (leucopenia, constipation, vomiting, fatigue). | [3] |

| Phase I (Solid Tumors) | Advanced solid tumors | This compound + 5-FU/LV (modified FOLFIRI) | 1 Confirmed CR (Hepatocellular Ca); 7 SD. DLT: Neutropenia. | MTD not declared; q2w schedule did not allow neutrophil recovery. | [4] |

CR: Complete Response; SD: Stable Disease; DLT: Dose-Limiting Toxicity; MTD: Maximum Tolerated Dose; PFS: Progression-Free Survival; q3w: every 3 weeks.

Experimental Protocol for Monotherapy

This protocol is derived from the published case study in rGBM [3].

3.1. Patient Selection Criteria

- Inclusion: Histologically confirmed recurrent GBM (WHO Grade IV); progression after prior radiotherapy and alkylator-based chemotherapy; Karnofsky Performance Status ≥ 90%; adequate bone marrow, renal, and hepatic function.

- Exclusion: Prior treatment with a topoisomerase I inhibitor; uncontrolled brain or leptomeningeal disease; active infection.

3.2. Drug Formulation and Administration

- Drug: this compound for intravenous injection.

- Dose: 13 mg/m² [3].

- Route: Intravenous (IV) infusion via central venous catheter.

- Cycle Frequency: Once every 3 weeks (q3w) [3].

3.3. Pre-Medication and Supportive Care

- Antiemetic Prophylaxis (30 mins pre-infusion): Ondansetron 10 mg IV, Lorazepam 1 mg IV, Prednisolone 20 mg IV.

- Post-Infusion Antiemetics (4 days): Granisetron 8 mg orally and Lorazepam 1 mg orally every 6 hours.

- Concurrent Medications: Continue antiepileptics (e.g., Methylphenobarbitone) and corticosteroids (e.g., Prednisone) as clinically indicated.

- Anticoagulation: Consider prophylactic warfarin with central venous catheter.

3.4. Response and Toxicity Monitoring

- Radiological Assessment: Brain MRI with contrast every two cycles (6 weeks). Tumor response should be evaluated using standardized criteria (e.g., RANO criteria for glioma).

- Clinical & Laboratory Monitoring: Weekly complete blood count (CBC) to monitor for neutropenia; comprehensive metabolic panel before each cycle.

The experimental workflow from patient enrollment to outcome analysis is outlined below.

Diagram Title: this compound Monotherapy Workflow for Recurrent GBM

Research Gaps and Future Perspectives

The primary challenge is the lack of robust clinical efficacy. The Phase III trial failure indicates that this compound, as a monotherapy, is not effective for the broader rGBM population [3]. The promising case report suggests that a subset of patients with specific molecular profiles may derive benefit, highlighting a critical research gap [3].

Future research should focus on:

- Biomarker Discovery: Identify predictive biomarkers (e.g., tumor topoisomerase I expression levels, specific mutations) to select potential responders.

- Combination Strategies: Re-evaluate this compound in rational combinations, leveraging preclinical data showing synergy with agents like 5-FU and cisplatin [4] [1].

- Pharmacokinetic Optimization: Explore alternative dosing schedules to mitigate neutropenia, the primary dose-limiting toxicity [4].

Conclusion

This compound represents a mechanistically distinct topoisomerase I inhibitor with documented, though isolated, clinical activity in recurrent GBM. The provided notes and protocol offer a framework for researchers to understand its historical application. Future development is contingent on identifying a responsive patient subgroup and designing intelligent combination regimens to overcome the limitations observed in earlier trials.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Long-Lasting Partial Regression of Glioblastoma Multiforme ... [pmc.ncbi.nlm.nih.gov]

- 4. A phase I dose-escalation study of this compound (J-107088 ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Edotecarin Antitumor Efficacy in Solid Tumor Models

Drug Profile and Mechanism of Action

Edotecarin (J-107088, PF-804950) is a novel indolocarbazole derivative and potent topoisomerase I inhibitor that demonstrates distinct advantages over camptothecin-based agents. As an investigational small molecule, this compound represents a non-camptothecin topoisomerase I inhibitor with a unique mechanism of action and favorable pharmacological properties [1]. Unlike traditional topoisomerase I inhibitors, this compound induces more stable DNA-topoisomerase I complexes and demonstrates less cell cycle-dependent cytotoxicity, potentially enhancing its antitumor efficacy across diverse tumor microenvironments [2].

The primary mechanism of action involves stabilization of the DNA-topoisomerase I complex during the cleavage reaction, preventing religation of single-strand DNA breaks. This results in enhanced single-strand DNA cleavage compared to other topoisomerase I inhibitors like camptothecin or NB-506, occurring at different DNA sequences and producing more persistent DNA damage [1] [3]. This compound demonstrates potent inhibition of DNA replication and subsequent tumor cell proliferation through this targeted action on topoisomerase I, with a plasma half-life of 20-25 hours that supports sustained target engagement [1].

Recent investigations have revealed an additional mechanism relevant to pancreatic ductal adenocarcinoma (PDAC), where this compound demonstrates potential as an AVL9-targeting inhibitor that can reverse resistance to gemcitabine combined with albumin-paclitaxel (AG). This newly identified activity occurs through disruption of the AVL9-IκBα-SKP1 complex, which normally promotes IκBα ubiquitination and degradation, leading to constitutive NF-κB pathway activation. By targeting AVL9, this compound restores IκBα-mediated suppression of NF-κB signaling and sensitizes PDAC to chemotherapy [4].

Table 1: Pharmaceutical Properties of this compound

| Property | Specification |

|---|---|

| Chemical Class | Indolocarbazole |

| Molecular Weight | 608.56 g/mol |

| Chemical Formula | C~29~H~28~N~4~O~11~ |

| Target | DNA Topoisomerase I (Primary), AVL9 (Emerging) |